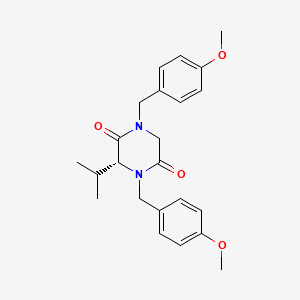

(R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione

Description

Classification within the Diketopiperazine Family

This compound belongs to the 2,5-diketopiperazine (DKP) family, a class of cyclic dipeptides characterized by a six-membered ring containing two amide bonds at positions 2 and 5. Unlike simpler DKPs such as cyclo(glycylglycine), this compound features:

- Chiral centers : The (R)-configuration at the 3-isopropyl substituent.

- Aromatic modifications : Dual para-methoxybenzyl (PMB) groups at the N1 and N4 positions.

- Steric bulk : An isopropyl side chain enhancing conformational rigidity.

These attributes classify it as a functionalized DKP , distinct from natural proline-based DKPs like cyclo(Phe-Val) or synthetic analogs such as 3-methylpiperazine-2,5-dione.

Chemical Identity and Nomenclature

The compound’s systematic identity is defined as follows:

Common synonyms include:

Historical Context in Cyclic Dipeptide Research

DKPs were first identified in 1880 as peptide degradation products. The structural simplicity of early DKPs like cyclo(glycylglycine) contrasted with their limited bioactivity, driving synthetic efforts to introduce functional groups. Key milestones include:

- 1938 : X-ray crystallography confirmation of 2,5-DKP planar geometry.

- 2000s : Development of PMB-protected DKPs as intermediates in peptidomimetic synthesis.

- 2020s : Application of chiral DKPs in asymmetric catalysis and drug discovery.

This compound emerged from this trajectory as a model for studying steric and electronic effects on DKP reactivity.

Significance in Chemical and Biochemical Sciences

This compound exemplifies three research themes:

- Synthetic versatility : The PMB groups act as protecting groups in solid-phase peptide synthesis, while the isopropyl moiety enables chiral resolution studies.

- Conformational analysis : X-ray studies of related DKPs reveal folded geometries stabilized by intramolecular hydrogen bonds.

- Biological relevance : Though not directly bioactive, its structural motifs mirror those in antitumor DKPs like glionitrin and antiviral prenylated indole DKPs.

Properties

IUPAC Name |

(3R)-1,4-bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-16(2)22-23(27)24(13-17-5-9-19(28-3)10-6-17)15-21(26)25(22)14-18-7-11-20(29-4)12-8-18/h5-12,16,22H,13-15H2,1-4H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDFRWYJTUSDJG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(CC(=O)N1CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N(CC(=O)N1CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662772 | |

| Record name | (3R)-1,4-Bis[(4-methoxyphenyl)methyl]-3-(propan-2-yl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205517-34-6 | |

| Record name | (3R)-1,4-Bis[(4-methoxyphenyl)methyl]-3-(propan-2-yl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of (R)-3-Isopropyl-2,5-piperazinedione Core

- The piperazine-2,5-dione ring with the isopropyl substituent is commonly synthesized via cyclization of dipeptide precursors or amino acid derivatives.

- One reported method involves hydrogenation of N-benzyloxycarbonyl-(2R)-valinylglycine methyl ester using 5% palladium on activated carbon in tetrahydrofuran under hydrogen atmosphere at 20°C for 2 hours.

- The resulting intermediate is then subjected to thermal cyclization in toluene at elevated temperatures (130°C for 8 hours, followed by 110°C for 12 hours) to afford the diketopiperazine ring system with a 53% yield.

N,N'-Bis(p-methoxybenzyl) Protection

- The introduction of p-methoxybenzyl (PMB) groups on the nitrogen atoms is typically achieved through alkylation reactions.

- Alkylation conditions often use p-methoxybenzyl chloride or bromide in the presence of a base under controlled conditions to selectively protect both nitrogen atoms.

- The choice of solvent and base affects the yield and selectivity; common solvents include polar aprotic solvents, and bases can be inorganic or organic bases.

Stereoselective Considerations

- The stereochemistry at the 3-position is preserved by starting from optically active precursors such as (R)-valine derivatives.

- Catalytic asymmetric methods like intramolecular Tsuji–Trost cyclization of Ugi adducts have been reported for related diketopiperazine systems, providing high enantioselectivity.

- Use of chiral ligands and palladium catalysts facilitates the formation of enantiomerically enriched diketopiperazines, which can be adapted for the synthesis of the target compound.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation of precursor | 5% Pd/C, H2, THF | 20°C | 2 h | - | Degassed mixture, hydrogen pressure ~15 psi |

| Thermal cyclization | Toluene | 130°C (8 h), 110°C (12 h) | 20 h total | 53 | Followed by cooling and filtration |

| N,N'-Bis(p-methoxybenzyl) alkylation | p-methoxybenzyl halide, base (e.g., K2CO3 or organic base), polar aprotic solvent | Ambient to reflux | Variable | - | Solvent and base choice critical for selectivity and yield |

| Catalytic asymmetric cyclization (alternative) | Pd catalyst with chiral ligand in dioxane | Room temperature or 50°C | Overnight or until full conversion | High | Enables high enantioselectivity for diketopiperazine ring formation |

Research Findings and Optimization

- The thermal cyclization step is crucial for ring closure and can be optimized by controlling temperature and reaction time to maximize yield and minimize side products.

- The choice of reducing agent in hydrogenation influences the purity and stereochemical outcome; Pd/C is preferred for mild conditions.

- Alkylation with p-methoxybenzyl groups requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or incomplete protection.

- Asymmetric catalytic methods using palladium complexes with chiral ligands provide an alternative route to access enantiomerically enriched diketopiperazines, which can be adapted for the target compound synthesis.

- Solvent effects on cyclization and alkylation steps have been studied, indicating that polar aprotic solvents improve reaction rates and selectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione undergoes various chemical reactions, including:

Substitution: The p-methoxybenzyl groups can be substituted under acidic or basic conditions, depending on the desired transformation.

Common Reagents and Conditions

Oxidation: DDQ in an appropriate solvent.

Reduction: DIBAL in an inert atmosphere.

Substitution: Acidic or basic conditions, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include deprotected intermediates, oxidized derivatives, and substituted analogs, depending on the specific reaction conditions employed .

Scientific Research Applications

Synthesis and Industrial Production

The synthesis of (R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione typically involves:

- Protection of Functional Groups: Utilizing p-methoxybenzyl bromide.

- Cyclization Reactions: Often carried out via photochemical methods to ensure high yields and purity.

Industrial production may employ continuous flow processes to optimize efficiency and scalability.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | 6.25 μg/mL |

These results indicate its potential as a lead compound for developing novel antimicrobial agents, especially against resistant bacterial strains.

Therapeutic Applications

-

Antimicrobial Development:

- The compound's significant antimicrobial properties suggest its utility in developing new antibiotics targeting resistant bacteria.

-

Pharmacological Research:

- Investigations into its role as an enzyme inhibitor are ongoing, with potential implications for treating diseases linked to dysregulated cellular signaling.

-

Organic Synthesis:

- As a versatile building block in organic chemistry, it can be utilized to synthesize more complex molecules, facilitating advancements in drug discovery and development.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against various bacterial strains. The results confirmed its effectiveness at low concentrations, highlighting its potential as a candidate for further development into therapeutic agents. -

Enzyme Inhibition Research:

Preliminary research has indicated that the compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression. Further studies are required to elucidate the exact mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of ®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione involves its interaction with specific molecular targets. The p-methoxybenzyl groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The piperazine-2,5-dione core may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structure is distinguished by its PMB groups and isopropyl moiety . Key analogs and their structural variations are summarized below:

Table 1: Structural Comparison of Selected Piperazine-2,5-dione Derivatives

Key Observations :

Physicochemical Properties

Lipophilicity and solubility are critical for bioavailability and synthetic utility:

Table 2: Physicochemical Properties of Selected DKPs

Key Observations :

Key Observations :

Key Observations :

- PMB and isopropyl groups in the target compound prioritize synthetic utility over bioactivity, unlike analogs with imidazole or benzylidene moieties.

Biological Activity

(R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione, also known by its CAS number 205517-34-6, is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H28N2O4

- Molecular Weight : 396.48 g/mol

- CAS Number : 205517-34-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | 6.25 μg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against human ovarian cancer cell lines, with an IC50 value lower than that of conventional chemotherapeutics like cisplatin.

| Cell Line | IC50 Value (μM) |

|---|---|

| A2780 (cisplatin-sensitive) | 15.0 |

| A2780 CisR (cisplatin-resistant) | 20.5 |

This selective cytotoxicity indicates potential for further development in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus and found it significantly inhibited bacterial growth compared to standard antibiotics .

- Cancer Cell Line Sensitivity : Research involving human ovarian cancer cell lines revealed that the compound effectively induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic routes are used to prepare (R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione, and how is enantiomeric purity ensured?

The compound is synthesized via a multi-step process involving the introduction of p-methoxybenzyl groups to a piperazine-2,5-dione scaffold. Critical steps include:

- Chiral induction : Use of stereochemically defined starting materials or resolution techniques to establish the (R)-configuration at the isopropyl-bearing carbon.

- Protection/deprotection strategies : Selective N-benzylation with p-methoxybenzyl groups to enforce conformational rigidity.

- Purification : Chromatographic methods (e.g., flash chromatography) or crystallization to isolate the enantiomerically pure product. Enantiomeric purity is validated via chiral HPLC or polarimetry .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent placement and stereochemistry (e.g., chemical shifts for p-methoxybenzyl protons at ~6.8–7.3 ppm and methoxy groups at ~3.8 ppm) .

- IR spectroscopy : Peaks for C=O (1700–1750 cm) and N-H (3200–3400 cm) validate the diketopiperazine core .

- Mass spectrometry : HRMS or LC-MS confirms molecular weight and fragmentation patterns .

- Chiral HPLC : To verify enantiopurity (e.g., using CSP-HPLC columns) .

Advanced Research Questions

Q. How does the chiral relay mechanism in this auxiliary enhance diastereoselectivity during enolate alkylation?

The non-stereogenic p-methoxybenzyl groups create a steric and electronic environment that propagates chirality from the isopropyl group to the reaction site. This "relay" effect stabilizes specific transition states during enolate formation, leading to high diastereoselectivity (often >95:5) in alkylation reactions. Computational modeling or NOE NMR studies can map these conformational effects .

Q. What side reactions occur during conjugate addition of organocuprates to derivatives of this auxiliary, and how are they mitigated?

Common issues include:

- Over-addition : Multiple cuprate additions to the α,β-unsaturated diketopiperazine. Mitigation involves stoichiometric control and low-temperature conditions (-78°C).

- Epimerization : Acidic workup may racemize the product. Use of mild buffers (e.g., ammonium chloride) preserves stereochemistry .

- Byproduct formation : Trace Cu residues can oxidize sensitive substrates. Chelating agents (e.g., EDTA) during purification address this .

Q. How do solvent polarity and temperature impact the stereochemical outcome of alkylation reactions using this auxiliary?

- Polar aprotic solvents (e.g., THF, DMF): Enhance enolate stability, improving reaction rates and selectivity.

- Low temperatures (-40°C to -78°C): Favor kinetic control, minimizing undesired diastereomer formation.

- Additives (e.g., HMPA): Increase cuprate reactivity but may reduce selectivity. Empirical optimization is required .

Q. What strategies resolve contradictions in 1^11H NMR data for intermediates derived from this auxiliary?

Contradictions (e.g., split signals or unexpected coupling) may arise from:

- Rotamers : Variable N-benzyl group conformations. Use elevated temperatures (60°C) or DMSO-d to coalesce signals.

- Diastereomeric impurities : Re-purify via preparative HPLC or recrystallization.

- 2D NMR : COSY or NOESY experiments clarify through-space interactions and confirm stereochemistry .

Q. How does this auxiliary compare to other chiral auxiliaries (e.g., Evans oxazolidinones) in substrate scope and efficiency?

- Advantages : Higher steric tunability from the p-methoxybenzyl groups; compatibility with harsh reaction conditions (e.g., strong bases).

- Limitations : Bulkier substrates may hinder enolate formation. Comparative studies show lower yields for β-branched amino acids vs. Evans auxiliaries .

Methodological Troubleshooting

Q. What steps optimize low yields in deprotection reactions of this auxiliary?

- Deprotection method : Hydrogenolysis (H, Pd/C) or acidic conditions (TFA) may incompletely remove p-methoxybenzyl groups. Optimize catalyst loading (10–20% Pd/C) or reaction time (12–24 hrs).

- Monitoring : Use TLC or LC-MS to track progress. Post-deprotection, neutralize acidic byproducts to prevent degradation .

Q. How are conflicting optical rotation values interpreted during enantiopurity assessment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.